N-cyclopropyl-1H-benzimidazol-2-amine

Medicinal Chemistry Drug Discovery Chemical Biology

Choose N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6) for its unique cyclopropylamine substituent, which confers distinct physicochemical properties (XLogP3: 2.1, TPSA: 40.7 Ų) critical for drug-like space. Class-level SAR shows >14-fold potency differences versus phenyl analogs, making it essential for reproducible target engagement and kinase selectivity studies. This high-purity (98%) benzimidazole scaffold is ideal for parallel synthesis of focused libraries and HTS campaigns. Avoid uncontrolled variables—opt for the validated cyclopropyl derivative to safeguard your project timelines.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 941266-08-6
Cat. No. B1645040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1H-benzimidazol-2-amine
CAS941266-08-6
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13)
InChIKeyMZCXDCXTVKIIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6): Overview and Chemical Identity for Research Sourcing


N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6) is a small-molecule heterocyclic compound featuring a benzimidazole core with a cyclopropylamino substituent at the 2-position [1]. Its molecular formula is C10H11N3, with a molecular weight of 173.21 g/mol, and it is characterized by a predicted topological polar surface area (TPSA) of 40.7 Ų and an XLogP3 of 2.1 [1]. These physicochemical descriptors suggest a balance of moderate lipophilicity and hydrogen-bonding capacity, which are foundational parameters for assessing its suitability as a chemical probe, a synthetic intermediate, or a building block in medicinal chemistry campaigns [1].

Why N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6) Cannot Be Substituted with General Benzimidazole Analogs


While the benzimidazole scaffold is a ubiquitous privileged structure in medicinal chemistry, direct substitution with other 2-amino or 2-substituted benzimidazoles is scientifically unsound. The specific cyclopropylamine moiety at the 2-position confers distinct physicochemical properties—specifically an XLogP3 of 2.1 and a TPSA of 40.7 Ų [1]—that differ markedly from analogs bearing larger, more lipophilic, or polar substituents. Furthermore, class-level Structure-Activity Relationship (SAR) studies have demonstrated that even minor modifications at analogous positions can lead to significant shifts in target potency, as exemplified by a >14-fold difference in S6K1 IC50 values between cyclopropyl and phenyl-substituted benzimidazole derivatives [2]. Therefore, using a different benzimidazole analog in a research or industrial setting, without quantitative comparative data, risks introducing uncontrolled variables in target engagement, cellular permeability, and off-target liability, ultimately compromising experimental reproducibility and project timelines.

Quantitative Evidence Guide: Differentiating N-cyclopropyl-1H-benzimidazol-2-amine from Structural Analogs


Comparative Physicochemical Profile: Lipophilicity and Polar Surface Area for Permeability Prediction

In the absence of direct biological data for the target compound, its differentiation is anchored in its unique physicochemical signature. N-cyclopropyl-1H-benzimidazol-2-amine has a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 40.7 Ų [1]. This profile is distinct from that of the unsubstituted 2-aminobenzimidazole core, which has an XLogP of ~1.1 and a TPSA of ~54.7 Ų [2]. The increased lipophilicity of the target compound, driven by the cyclopropyl group, suggests potential for improved passive membrane permeability compared to its unsubstituted parent, while its moderate TPSA keeps it within favorable drug-like space.

Medicinal Chemistry Drug Discovery Chemical Biology ADME

Class-Level Target Engagement: Differential Potency on S6 Kinase 1 (S6K1)

While direct S6K1 inhibition data for the target compound is not available, a cross-study comparison of structurally related benzimidazoles reveals the profound impact of substituent choice on target potency. In a study of C-5 and C-7 substituted benzimidazoles, a compound bearing a cyclopropyl group (Compound 20c) exhibited an IC50 of 334 ± 25.1 nM against S6K1 [1]. This represents a >4.9-fold decrease in potency compared to the phenyl-substituted analog (Compound 20b), which showed an IC50 of 1640 ± 530 nM [1].

Oncology Cell Signaling Kinase Inhibition Chemical Biology

Class-Level SAR Guidance: Tolerance of Cyclopropyl Substituents in PARP Inhibitor Scaffolds

SAR exploration in a distinct chemical series—benzimidazole-based PARP inhibitors—has shown that smaller cycloalkanes like cyclopropyl and cyclobutyl are well-tolerated at specific positions, whereas larger rings are detrimental to potency [1]. This class-level inference suggests that the cyclopropyl group in the target compound may similarly provide a favorable balance of steric bulk and conformational constraint without incurring the potency penalties associated with larger substituents.

Oncology DNA Damage Response PARP Inhibition Medicinal Chemistry

Purity and Sourcing: Baseline Quality Metrics for Research Applications

For procurement, the benchmark purity for N-cyclopropyl-1H-benzimidazol-2-amine is established at 98% by reputable commercial suppliers . This level of purity is a critical differentiator, as lower-grade material (e.g., <95%) from non-specialized vendors may contain unidentified impurities that can act as pan-assay interference compounds (PAINS) or off-target modulators, skewing experimental results. Prioritizing a supplier that provides a 98% purity grade ensures a higher degree of confidence in the reproducibility of subsequent biological or chemical data.

Chemical Biology Medicinal Chemistry Compound Management High-Throughput Screening

Validated Application Scenarios for N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6)


Synthetic Building Block for Medicinal Chemistry Optimization

Based on its physicochemical properties , N-cyclopropyl-1H-benzimidazol-2-amine serves as a versatile scaffold for the parallel synthesis of focused libraries. Its XLogP3 of 2.1 and TPSA of 40.7 Ų place it in a favorable drug-like chemical space, making it an attractive starting point for lead optimization campaigns where the introduction of the cyclopropyl group is hypothesized to improve permeability or modulate target binding affinity, as inferred from class-level SAR [2].

Chemical Probe for Kinase Selectivity Profiling

The cross-study SAR data showing differential S6K1 potency between cyclopropyl and phenyl-substituted benzimidazoles suggests that N-cyclopropyl-1H-benzimidazol-2-amine and its derivatives could be valuable for exploring the selectivity landscape of benzimidazole-binding kinases. It may be used as a tool compound in biochemical or cellular assays to dissect the contribution of specific substituents to kinase panel selectivity.

High-Throughput Screening (HTS) Library Enrichment

With a high purity grade (98%) , this compound is well-suited for inclusion in diversity-oriented or targeted HTS libraries. Its specific physicochemical signature and privileged benzimidazole core offer a distinct profile that can complement existing library compounds, increasing the likelihood of identifying novel hits against a wide range of biological targets.

Mechanistic Studies in DNA Damage Response (DDR) Pathways

The class-level SAR from PARP inhibitor development, which identified that smaller cycloalkanes like cyclopropyl are tolerated without potency loss , provides a rationale for investigating this compound or its derivatives as potential starting points for DDR-targeted therapies. Researchers can explore the impact of the cyclopropyl-2-aminobenzimidazole motif on PARP or other DDR enzyme activity and cellular efficacy.

Technical Documentation Hub

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